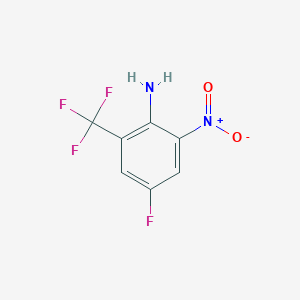

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline

Descripción general

Descripción

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4F4N2O2. It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethyl group attached to an aniline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline typically involves the nitration of 4-fluoro-2-(trifluoromethyl)aniline. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent over-nitration and degradation of the product .

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

Major Products:

Reduction: 4-Fluoro-2-amino-6-(trifluoromethyl)aniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Drug Development

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline serves as a critical building block in the synthesis of various biologically active molecules. Its structural features enable the development of compounds with improved pharmacokinetic properties due to enhanced bioavailability and metabolic stability.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit significant anticancer activity. For instance, modifications to the aniline structure have led to compounds that effectively inhibit tumor growth in preclinical models .

Pesticide Development

The compound is also explored in agrochemical research, particularly for developing new pesticides. Its unique electronic properties allow it to interact effectively with biological targets in pests.

Case Study: Insecticidal Activity

Studies have shown that certain formulations containing this compound exhibit potent insecticidal properties against common agricultural pests. The trifluoromethyl group enhances the compound's lipophilicity, aiding its absorption into pest systems .

Building Block for Complex Molecules

This compound is frequently used as a precursor in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions.

Reactions Involved:

- Nucleophilic Aromatic Substitution : The nitro group can be replaced with other nucleophiles under suitable conditions.

- Reduction Reactions : The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium catalysts .

Fluorinated Polymers

In material science, this compound is utilized in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices significantly improves their performance in high-temperature applications, making them suitable for use in electronics and aerospace industries .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is primarily related to its ability to undergo various chemical reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparación Con Compuestos Similares

4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the fluorine atom.

4-Fluoro-3-(trifluoromethyl)aniline: Similar structure but the nitro group is replaced by a fluorine atom.

2-Nitro-4-(trifluoromethyl)aniline: Similar structure but the positions of the nitro and fluorine groups are different .

Uniqueness: 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a nitro group and a trifluoromethyl group on the same aromatic ring makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Actividad Biológica

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline (CAS No. 344-29-6) is an aromatic amine with significant biological activity, particularly in medicinal chemistry and agrochemicals. This compound's unique trifluoromethyl and nitro substituents contribute to its diverse interactions with biological systems, making it a subject of interest in pharmacological research.

The chemical structure of this compound can be represented as follows:

This compound features:

- A fluoro group at the para position.

- A nitro group at the meta position.

- A trifluoromethyl group at the ortho position.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various aniline derivatives, this compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Cytotoxicity and Cancer Research

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's efficacy was attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis via ROS |

| A549 | 20.5 | Disruption of mitochondrial function |

| HeLa | 18.0 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications in the aniline structure, such as varying the position or type of substituents, significantly impact its potency and selectivity against different biological targets.

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving membrane permeability.

- Nitro Group : The nitro group is crucial for electron-withdrawing properties, which are essential for interaction with biological macromolecules.

- Trifluoromethyl Group : This group contributes to increased metabolic stability and may influence binding affinity to target proteins.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human lung cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, accompanied by increased markers of apoptosis (caspase activation and PARP cleavage). The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Candida albicans. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antifungal agent. The study highlighted the need for further exploration into its mechanism, which appears to involve inhibition of chitin synthesis in fungal cell walls .

Propiedades

IUPAC Name |

4-fluoro-2-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQNQGVENLOUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278845 | |

| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-29-6 | |

| Record name | 344-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.